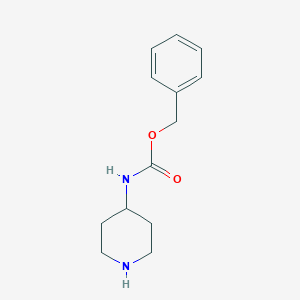

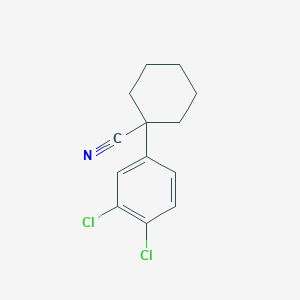

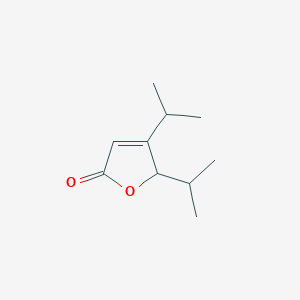

1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related cyclohexane derivatives often involves complex reactions that include cyclization and substitution processes. For example, Zhao et al. (2009) described the synthesis of a compound by cyclizing methyl O-(2,4-dichlorophenyl-acetyl)-1-hydroxycyclohexane-carboxylate, which provides insights into the methodologies that could be applied to synthesize 1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile【Zhao et al., 2009】(https://consensus.app/papers/synthesis-crystal-structure-3(24dichlorophenyl)-zhao/21c250efec73566098edf11c93a0adb2/?utm_source=chatgpt).

Molecular Structure Analysis

The crystal structure of cyclohexane derivatives reveals significant details about their molecular conformation. For instance, the study by Zhao et al. (2009) on a related compound shows that the cyclohexene unit exhibits a quasi-chair conformation, which might be similar to the molecular structure of 1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile, indicating the potential stability and conformational preferences of this compound【Zhao et al., 2009】(https://consensus.app/papers/synthesis-crystal-structure-3(24dichlorophenyl)-zhao/21c250efec73566098edf11c93a0adb2/?utm_source=chatgpt).

Chemical Reactions and Properties

Chemical reactions involving cyclohexane derivatives can be complex and diverse. For example, the work by Dolaz et al. (2009) on N,N'-bis[(3,4-dichlorophenyl)methylidene]cyclohexane-1,4-diamine and its metal complexes highlights the variety of chemical behaviors and the formation of complexes, suggesting that 1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile may also undergo interesting reactions and form unique structures【Dolaz et al., 2009】(https://consensus.app/papers/synthesis-characterization-studies-dolaz/62b9a2e644e45901be8f4004ee0b4de1/?utm_source=chatgpt).

Applications De Recherche Scientifique

Reactive Crystals and Hydrocarbons

1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile plays a role in the solid-state photodimerization of 3,4-dichlorocinnamic acid (3,4-DCCA). Research has shown that when 3,4-DCCA crystals are dispersed in hydrocarbons and irradiated, a form of t-3, t-4-bis-(3,4-dichlorophenyl)-cyclobutane-r-1, c-2-dicarboxylic acid (β-truxinic acid type dimer) is created, incorporating hydrocarbons like pentane, cyclohexane, and benzene. This process impacts reaction rates and the crystallinity of the dimer, shedding light on potential mechanisms for incorporating hydrocarbons into crystalline structures (Nakanishi et al., 1979).

Green Chemistry in Industrial Application

Another application is found in the development of new, environmentally friendly methods for synthesizing cyclohexanecarbonitrile. A study presented multi-step, one-pot processes for producing high-yield cyclohexanecarbonitrile from cyclohexanone, emphasizing the use of methanol as a uniform solvent and highlighting the eco-friendliness of the process through the use of recyclable materials and minimal by-products (Šimbera et al., 2014).

Nanotechnology and Energy Storage

In nanotechnology, 1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile is used as a precursor for synthesizing nitrogen-doped carbon nanotubes on graphene substrates. This microwave synthesis technique results in mesoporous, hierarchical nanostructures that exhibit high capacity when used as anodes in lithium-ion batteries, suggesting their potential in improving energy storage technologies (Sridhar et al., 2015).

Photocatalytic Applications

Photocatalysis is another area where this compound finds application. In particular, the photocatalytic oxidation of alkanes using dioxygen under visible light with copper(II) and iron(III) chlorides as catalysts is a notable study. This process efficiently produces alcohols, ketones, and alkyl hydroperoxides from alkanes like cyclohexane, demonstrating a potential application in chemical synthesis and environmental remediation (Takaki et al., 2004).

Propriétés

IUPAC Name |

1-(3,4-dichlorophenyl)cyclohexane-1-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13Cl2N/c14-11-5-4-10(8-12(11)15)13(9-16)6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUQZVJXAKWBZEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#N)C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(Chloromethyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B64072.png)

![7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B64083.png)

![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B64086.png)

![1-[1-(Diphenylmethyl)-3-azetidinyl]-4-(methylsulfonyl)-piperazine](/img/structure/B64095.png)

![6-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B64104.png)